2-Amino-2-cyclohexylacetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-cyclohexylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-6-8(10)7-4-2-1-3-5-7/h7-8H,1-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRUYTAKOYULDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Strategic Handling and Application of 2-Amino-2-cyclohexylacetonitrile Hydrochloride (CAS 150512-61-1)
Document Type: Technical Guidance & Safety Protocol Subject: CAS 150512-61-1 | 2-Amino-2-cyclohexylacetonitrile HCl Primary Application: Pharmaceutical Intermediates (DPP-4 Inhibitors, Cathepsin K Inhibitors)
Executive Summary: The Chemical Scaffold
2-Amino-2-cyclohexylacetonitrile hydrochloride (CAS 150512-61-1) is a critical
While commercially available, this compound presents a dichotomy of high synthetic utility and significant safety risks. As a nitrile salt, it possesses latent toxicity and thermodynamic instability under basic conditions. This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for researchers handling this material in high-stakes synthesis.
Chemical Identity & Physicochemical Profile
Understanding the physical state is the first step in risk mitigation. The hydrochloride salt form is preferred over the free base to prevent spontaneous decomposition and retro-Strecker reactions.
| Property | Specification | Technical Note |
| CAS Number | 150512-61-1 | Unique identifier for the HCl salt form. |
| Molecular Formula | The HCl moiety stabilizes the amine. | |
| Molecular Weight | 174.67 g/mol | Useful for stoichiometry calculations. |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or free-base degradation. |
| Solubility | Methanol, Water, DMSO | Critical: Avoid basic aqueous solutions to prevent HCN release. |
| Melting Point | >180°C (Decomposes) | High lattice energy; degradation occurs before melting in many cases. |
Advanced Hazard Analysis & Safety Engineering
Standard SDS documents classify this compound as Acute Toxic (Oral) and Irritant . However, for the bench scientist, the mechanistic hazards are more nuanced.
The Cyanide/Nitrile Risk Vector
The primary risk is not just the intact molecule, but its hydrolysis products. Under acidic aqueous conditions, nitriles are generally stable. However, in the presence of strong acids and heat, or strong bases, the nitrile group can hydrolyze.
-
Retro-Strecker Danger: In the presence of moisture and base,
-aminonitriles can revert to the corresponding ketone (cyclohexanone), ammonia, and hydrogen cyanide (HCN) [2].
Operational Safety Logic
The following decision matrix dictates the handling of CAS 150512-61-1 to prevent exposure events.
Figure 1: Operational safety logic for handling
Synthetic Utility & Application
This compound is not an endpoint but a gateway. It is most famously utilized in the synthesis of Saxagliptin (Onglyza), a DPP-4 inhibitor used for Type 2 Diabetes treatment [3].
The Mechanism
The cyclohexyl group provides steric bulk, filling the S1 or S2 hydrophobic pocket of the target enzyme (e.g., DPP-4 or Cathepsin K). The nitrile group is a "warhead" precursor; it can be:
-
Hydrolyzed to an amide or acid (Cyclohexylglycine).
-
Reduced to a diamine.
-
Cyclized to form imidazoles.
Application Workflow
Below is the standard workflow for converting this intermediate into a pharmacologically active scaffold.
Figure 2: Synthetic pathway transforming the aminonitrile into a bioactive scaffold.
Validated Handling Protocol
Objective: To safely prepare a 100 mM stock solution of 2-Amino-2-cyclohexylacetonitrile HCl for screening, ensuring <0.1% degradation.
Prerequisites
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses, fume hood.
-
Equipment: Analytical balance (0.1 mg precision), glass scintillation vials.
Step-by-Step Methodology
-
Environment Prep: Ensure the fume hood is active. Prepare a waste container specifically labeled "Cyanide/Nitrile Waste" in case of spillage.
-
Weighing:
-
Tare a clean, dry glass vial.
-
Transfer ~17.5 mg of CAS 150512-61-1 into the vial.
-
Note: Close the stock container immediately. The HCl salt is hygroscopic; moisture absorption leads to sticky clumping and hydrolysis.
-
-
Dissolution:
-
Add 1.0 mL of DMSO or Methanol .
-
Critical: Do NOT use unbuffered water initially. If aqueous media is required, use a phosphate buffer at pH 6.0–7.0.
-
Vortex for 30 seconds until clear.
-
-
Verification (QC):
-
Check for turbidity. A cloudy solution suggests the free base has precipitated or impurities are present.
-
Self-Validation: Spot 2µL on a TLC plate (Silica). E
-
2-Amino-2-cyclohexylacetonitrile vs cyclohexylglycine structure
From Nitrile Precursor to Peptidomimetic Core
Executive Summary
This technical guide analyzes the structural and synthetic relationship between 2-Amino-2-cyclohexylacetonitrile (the Strecker intermediate) and Cyclohexylglycine (the target non-proteinogenic amino acid).
For drug development professionals, understanding this transition is critical. Cyclohexylglycine (Chg) serves as a lipophilic, non-aromatic isostere of Phenylalanine. It is a cornerstone in the design of protease inhibitors (e.g., HCV NS3/4A inhibitors) where steric bulk is required without pi-pi stacking interactions. This guide details the physicochemical divergence of the nitrile precursor, the hydrolysis mechanisms, and the stereochemical control required for pharmaceutical applications.
Part 1: Structural & Physicochemical Analysis
The transformation from the alpha-amino nitrile to the alpha-amino acid represents a shift from a reactive, neutral synthetic intermediate to a stable, zwitterionic building block.
Comparative Analysis Table
| Feature | 2-Amino-2-cyclohexylacetonitrile | Cyclohexylglycine (Chg) |
| Role | Synthetic Intermediate (Strecker Adduct) | Non-proteinogenic Amino Acid |
| Electronic State | Basic Amine / Neutral Nitrile | Zwitterionic (at neutral pH) |
| Stability | Moderate (Prone to retro-Strecker/oxidation) | High (Crystalline solid) |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in water/acid; Poor in organics |
| CAS Number | 4435-52-3 (Racemic) | 14328-51-9 (Racemic) / 14328-52-0 (L-isomer) |
| Key Reactivity | Hydrolysis, N-alkylation, Decyanation | Peptide coupling, Esterification |
Structural Implications for Drug Design
-
The Nitrile (Precursor): The linear cyano group (-C≡N) is relatively small but highly polarizable. In medicinal chemistry, it is occasionally retained as a "warhead" (e.g., in DPP-4 inhibitors) to form covalent bonds with active site serines, but in the context of Chg synthesis, it is transient.
-
The Acid (Chg): The cyclohexyl ring provides a "fatty" steric block. Unlike the flat phenyl ring of Phenylalanine, the cyclohexyl group exists in a chair conformation, occupying a larger 3D volume. This is vital for filling large hydrophobic pockets in enzymes like Thrombin or HCV protease.
Part 2: Synthetic Pathway & Mechanistic Insight
The synthesis of Cyclohexylglycine predominantly follows the Strecker Synthesis , followed by hydrolysis. The critical engineering challenge is the transition from the nitrile to the acid without racemization (if chiral auxiliaries are used) or efficient resolution of the racemate.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the chemical flow from the aldehyde precursor through the nitrile intermediate to the final amino acid.
Figure 1: The Strecker synthesis pathway illustrating the conversion of the aldehyde to the target amino acid via the critical nitrile intermediate.
Part 3: Stereochemical Control & Resolution
Because the standard Strecker reaction yields a racemic mixture (50:50 R/S), obtaining the bioactive L-isomer (S-Cyclohexylglycine) is the primary challenge.
Method A: Classical Chemical Resolution
-
Synthesize racemic 2-amino-2-cyclohexylacetonitrile.
-
Hydrolyze to racemic Cyclohexylglycine.
-
Acetylate the amine to form N-Acetyl-Cyclohexylglycine.
-
Use Acylase I (Aspergillus melleus) to selectively hydrolyze the L-enantiomer's acetyl group, leaving the D-enantiomer acetylated.
-
Separate via solubility differences.
Method B: Chemo-Enzymatic Dynamic Kinetic Resolution (DKR)
This is the preferred modern industrial route.
-
Concept: Use a specific Nitrilase enzyme that recognizes only the (S)-nitrile.
-
Mechanism: The enzyme converts the (S)-nitrile directly to the (S)-acid.
-
Advantage: If the remaining (R)-nitrile can racemize spontaneously (or via base catalysis) back to the imine and re-form the (S)-nitrile, a theoretical 100% yield of the L-amino acid is possible.
Part 4: Experimental Protocols
Safety Warning: Handling cyanides (NaCN/KCN) requires extreme caution, dedicated fume hoods, and cyanide antidote kits on standby. The alpha-amino nitrile intermediate can release HCN if exposed to moisture/heat under improper conditions.
Protocol 1: Synthesis of 2-Amino-2-cyclohexylacetonitrile (The Intermediate)
Based on standard Strecker conditions.
-
Reagents: Cyclohexanecarboxaldehyde (1.0 eq), Ammonium Chloride (1.1 eq), Sodium Cyanide (1.1 eq).
-
Solvent: Methanol/Water (1:1 mixture).
-
Procedure:
-
Dissolve NH4Cl and NaCN in water; add to a reaction vessel.
-
Add Methanol, then slowly add the aldehyde dropwise at 0°C to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Workup: Extract with Dichloromethane (DCM). The amino nitrile is in the organic layer.
-
Isolation: Dry over Na2SO4 and concentrate carefully (avoid high heat).
-
Validation: IR spectroscopy will show a weak nitrile peak around 2240 cm⁻¹.
-
Protocol 2: Acid Hydrolysis to Cyclohexylglycine
-
Reagents: Crude 2-amino-2-cyclohexylacetonitrile, 6M HCl.
-
Procedure:
-
Dissolve the nitrile in 6M HCl (excess).
-
Reflux at 100°C for 4–6 hours. (The nitrile first converts to the amide, then the acid).
-
Observation: Ammonium chloride precipitates may form upon cooling.
-
Purification: Use ion-exchange chromatography (Dowex 50) to separate the amino acid from inorganic salts. Elute with dilute Ammonia.
-
Crystallization: Recrystallize from Water/Ethanol.
-
References
-
PubChem Compound Summary. (n.d.). Cyclohexylglycine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem Compound Summary. (n.d.). 2-Amino-2-cyclohexylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Wacker Chemie AG. (2010). Process for the preparation of L-amino acids from alpha-amino nitriles. Patent Application. (General reference for Nitrilase technology in amino acid synthesis).
-
Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry. (Demonstrates the utility of bulky non-proteinogenic amino acids in HCV drugs). Retrieved from [Link]
2-Amino-2-cyclohexylacetonitrile molecular weight and formula
Chemical Identity, Synthesis, and Application in Pharmacochemistry
Abstract
2-Amino-2-cyclohexylacetonitrile (CAS: 6945-66-0), often referred to as cyclohexylglycinonitrile, serves as a critical synthetic intermediate in the production of non-proteinogenic amino acids, specifically cyclohexylglycine. As drug discovery increasingly targets peptidomimetics to enhance metabolic stability and potency, the precise characterization and synthesis of such steric building blocks have become paramount. This guide provides a definitive technical analysis of its physicochemical properties, Strecker-based synthesis, and downstream utility in pharmaceutical development.
Part 1: Chemical Identity & Physicochemical Properties
Understanding the fundamental stoichiometry and physical nature of 2-Amino-2-cyclohexylacetonitrile is the baseline for accurate stoichiometric calculations in synthesis.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-Amino-2-cyclohexylacetonitrile | Also known as |
| Molecular Formula | Derived from Cyclohexane ( | |
| Molecular Weight | 138.21 g/mol | Monoisotopic Mass: ~138.1157 Da |
| Physical State | Oily liquid or low-melting solid | Tendency to darken upon oxidation |
| Solubility | Soluble in EtOH, DCM, | Limited solubility in water; hydrolyzes in acidic aqueous media |
| pKa (Conjugate Acid) | ~5.5 - 6.5 | The |
Structural Logic
The molecule consists of a cyclohexyl ring attached to the
-
Chirality: The C-2 position is a stereocenter. Synthetic preparations typically yield a racemic mixture (
) unless asymmetric Strecker protocols are employed.
Part 2: Synthetic Pathways & Mechanism
The most robust route to 2-Amino-2-cyclohexylacetonitrile is the Strecker Synthesis , utilizing cyclohexanecarbaldehyde as the electrophilic precursor.
The Strecker Protocol (Mechanistic Insight)
The synthesis proceeds via the nucleophilic addition of cyanide to an in situ generated imine.
-
Imine Formation: Cyclohexanecarbaldehyde reacts with ammonia (or ammonium chloride) to form the corresponding imine (Schiff base).
-
Nucleophilic Attack: The cyanide ion (
) attacks the imine carbon. -
Proton Transfer: Re-protonation yields the
-aminonitrile.
Critical Control Point: The reaction is reversible. To drive equilibrium toward the nitrile, one must manage pH carefully (typically pH 9-10) and often use a slight excess of cyanide.
Experimental Workflow (Step-by-Step)
Reagents:
-
Cyclohexanecarbaldehyde (1.0 eq)
-
Ammonium Chloride (
, 1.1 eq) -
Sodium Cyanide (
, 1.1 eq) -
Solvent: Methanol/Water (1:1 v/v) or Ethanol/Water
Protocol:
-
Preparation: Dissolve
in water/methanol mixture in a round-bottom flask. -
Addition 1: Add
carefully (Caution: Toxic). Stir until dissolved. -
Addition 2: Add cyclohexanecarbaldehyde dropwise over 30 minutes while maintaining temperature at 20-25°C.
-
Why? Exothermic control prevents polymerization of the aldehyde.
-
-
Reaction: Stir vigorously for 4–6 hours. The solution typically turns from clear to slightly yellow/orange.
-
Extraction: Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate (
). -
Workup: Wash organic phase with brine, dry over
, and concentrate in vacuo.-
Note: Do not heat above 40°C during concentration to avoid retro-Strecker decomposition.
-
Reaction Pathway Visualization
Figure 1: Mechanistic flow of the Strecker synthesis for 2-Amino-2-cyclohexylacetonitrile.
Part 3: Applications in Drug Development
Precursor to Non-Proteinogenic Amino Acids
The primary utility of 2-Amino-2-cyclohexylacetonitrile is its hydrolysis to Cyclohexylglycine (Chg) .
-
Reaction: Acid hydrolysis (e.g., 6M HCl, reflux) converts the nitrile (-CN) to a carboxylic acid (-COOH).
-
Significance: Chg is an isostere of Phenylalanine but lacks the aromatic
-electron system. This is crucial in designing Thrombin inhibitors and HCV protease inhibitors where hydrophobic bulk is required without aromatic stacking interactions.
Analytical Characterization
To validate the synthesis of the intermediate before hydrolysis, the following spectral signatures are expected:
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | ~2220-2240 | Weak but sharp band characteristic of the Nitrile ( |
| IR Spectroscopy | ~3300-3400 | Doublet (primary amine) or broad band indicating |
| 1H NMR ( | The | |
| 13C NMR | ~120 ppm | Nitrile carbon signal. |
Part 4: Safety & Handling (E-E-A-T)
Warning: Working with aminonitriles involves dual hazards: the toxicity of the cyanide moiety and the potential for releasing HCN gas upon contact with strong acids.
-
Cyanide Management: All waste streams (aqueous layers from extraction) must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide to cyanate before disposal.
-
Storage: Store the aminonitrile in a cool, dark environment (4°C). Aminonitriles are prone to oxidative degradation and retro-Strecker decomposition (reverting to aldehyde and HCN) if exposed to moisture and heat.
-
Acid Sensitivity: Never mix directly with strong acid unless in a closed hydrolysis reactor with a scrubber system.
Safety Workflow Diagram
Figure 2: Mandatory cyanide waste treatment protocol for Strecker synthesis byproducts.
References
-
Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Strecker protocols).
-
Dyker, G. (Ed.). (2005). Handbook of C-H Transformations. Wiley-VCH. (Discusses amino acid synthesis applications).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80687, Cyclohexylglycine (Hydrolysis product). Retrieved from
Methodological & Application
Application Note: Hydrolysis of 2-Amino-2-cyclohexylacetonitrile to L-Cyclohexylglycine
Executive Summary
L-Cyclohexylglycine (L-CHG) is a critical non-proteinogenic amino acid building block, extensively utilized in the synthesis of pharmaceutical agents, particularly thrombin inhibitors and HCV protease inhibitors (e.g., Boceprevir).
The transformation of 2-amino-2-cyclohexylacetonitrile (the Strecker nitrile) to L-cyclohexylglycine presents a stereochemical challenge. Standard chemical hydrolysis (acid/base) is non-stereoselective and harsh, typically resulting in racemization and requiring subsequent optical resolution.
This Application Note details two distinct workflows:
-
Protocol A (Biocatalytic): The preferred industry standard for direct, enantioselective hydrolysis using nitrilases. This method offers mild conditions and high enantiomeric excess (ee).
-
Protocol B (Chemical + Resolution): A robust classical method for generating racemic material followed by enzymatic resolution, suitable when specific nitrilases are unavailable.
Reaction Pathway & Logic
The conversion involves the hydrolysis of the cyano group (
Mechanistic Pathway (DOT Visualization)
Figure 1: Comparison of Chemical vs. Biocatalytic Hydrolysis Pathways. Path B is preferred for direct access to the L-isomer.
Protocol A: Biocatalytic Hydrolysis (Nitrilase)
Objective: Direct conversion of racemic nitrile to L-CHG via Dynamic Kinetic Resolution (DKR).
Mechanism: At pH > 7, the
Materials
-
Substrate: 2-Amino-2-cyclohexylacetonitrile (prepared via Strecker synthesis).
-
Biocatalyst: Nitrilase (EC 3.5.5.1). Recommended screening strains: Alcaligenes faecalis, Pseudomonas fluorescens, or commercial Nitrilase panels (e.g., Codexis, Prozomix).
-
Buffer: 50 mM Potassium Phosphate (KPi), pH 7.5.
-
Solvent (Optional): Methanol or DMSO (max 5% v/v) to improve solubility.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 100 mL of 50 mM KPi buffer, adjusted to pH 7.5. Degas by sonication for 10 minutes to remove dissolved oxygen (protects the enzyme).
-
Substrate Loading:
-
Dissolve 1.38 g (10 mmol) of 2-Amino-2-cyclohexylacetonitrile in 2 mL of methanol.
-
Slowly add this solution to 98 mL of the KPi buffer under gentle stirring.
-
Note: The final substrate concentration is 100 mM. Higher concentrations may inhibit the enzyme.
-
-
Enzyme Addition:
-
Add lyophilized Nitrilase powder (loading typically 10-20 mg/mmol substrate, depending on specific activity) or cell-free extract.
-
-
Incubation:
-
Incubate the mixture at 30°C with orbital shaking (150 rpm).
-
Timeframe: 12–24 hours.
-
-
Monitoring:
-
Take 50 µL aliquots at t=0, 4, 8, and 24h.
-
Quench with 50 µL Acetonitrile/0.1% TFA.
-
Analyze via HPLC (See Section 5).
-
-
Termination & Workup:
-
Once conversion >98%, acidify the reaction mixture to pH 2.0 using 6M HCl to denature the enzyme and protonate the product.
-
Centrifuge (4000 rpm, 20 min) to remove precipitated protein.
-
Apply the supernatant to a cation exchange column (e.g., Dowex 50W).
-
Wash with water (to remove buffer salts) and elute the amino acid with 1M NH₄OH.
-
Concentrate the eluent in vacuo to yield white crystals of L-cyclohexylglycine.
-
Protocol B: Chemical Hydrolysis (Acid)
Objective: Robust synthesis of Racemic Cyclohexylglycine (DL-CHG). Use this if L-specific enzymes are unavailable, followed by a resolution step (not detailed here, but typically involves acetylation and Acylase I treatment).
Materials
-
Substrate: 2-Amino-2-cyclohexylacetonitrile.
-
Reagent: Concentrated Hydrochloric Acid (12M HCl).
-
Solvent: Water.
Step-by-Step Methodology
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition:
-
Add 5.0 g (36 mmol) of 2-Amino-2-cyclohexylacetonitrile.
-
Cautiously add 30 mL of 6M to 12M HCl. Caution: Exothermic reaction. Fume hood mandatory (potential HCN evolution).
-
-
Reflux:
-
Heat the mixture to reflux (approx. 100–110°C).
-
Maintain reflux for 4–6 hours .
-
Checkpoint: The solution should become clear as the oily nitrile converts to the water-soluble amino acid hydrochloride.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate in vacuo to remove excess HCl and water. A sticky solid (Amino Acid Hydrochloride salt) will remain.
-
Redissolve in minimal water (20 mL).
-
Adjust pH to the isoelectric point (approx. pH 6.0) using 2M NaOH or NH₄OH.
-
Cool on ice for 2 hours. The free amino acid (zwitterion) will precipitate.
-
-
Purification:
-
Filter the white solid.
-
Recrystallize from Water/Ethanol (1:1).
-
Data Summary Table
| Parameter | Protocol A (Biocatalytic) | Protocol B (Chemical) |
| Reagents | Nitrilase, KPi Buffer | Conc. HCl |
| Temperature | 30°C | 100°C (Reflux) |
| pH | 7.0 – 8.0 | < 1.0 |
| Stereochemistry | L-Isomer (>99% ee) | Racemic (DL) |
| Yield | 85–95% | 70–80% |
| Safety | Low Hazard | Corrosive, HCN risk |
Analytical Quality Control
To validate the "L" configuration and purity, use the following methods.
HPLC Method (Chiral)
-
Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).
-
Mobile Phase: Aqueous Perchloric acid (pH 1.5) or Copper Sulfate solution (ligand exchange).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (or 254 nm if derivatized).
-
Retention: L-isomer typically elutes after D-isomer on Crownpak CR(+).
Optical Rotation
-
Standard:
(c=1, 1N HCl) for L-Cyclohexylglycine. -
Note: If the rotation is near 0°, the product is racemic.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield (Bio) | Substrate Inhibition | Reduce substrate conc. to 50mM or use fed-batch addition. |
| Low ee (Bio) | Non-selective background hydrolysis | Ensure pH does not exceed 8.0; lower temp to 25°C. |
| Dark Color (Chem) | Polymerization of HCN/Aldehyde | Ensure vigorous stirring; increase HCl conc. to speed up hydrolysis. |
| Sticky Solid (Chem) | Incomplete salt removal | Use Ion Exchange (Dowex) instead of simple pH adjustment. |
References
-
Industrial Biocatalysis: Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link
-
Nitrilase Mechanism: Gong, J. S., et al. "Nitrile-converting enzymes as a tool to improve biocatalysis in organic synthesis." Microbial Biotechnology, 10(6), 1478-1496. Link
-
Amino Acid Synthesis: "Strecker Synthesis and its Variants." In Comprehensive Organic Name Reactions and Reagents. Link
-
L-CHG Properties: PubChem Compound Summary for CID 92953, L-Cyclohexylglycine. Link
Application Note: High-Purity Synthesis of 2-Amino-2-cyclohexylacetonitrile Hydrochloride
Executive Summary & Strategic Rationale
The synthesis of 2-amino-2-cyclohexylacetonitrile is a pivotal entry point for generating non-natural amino acids (specifically cyclohexylglycine) and peptidomimetic drugs, including DPP-IV inhibitors. While the Strecker synthesis is a classical transformation, the preparation of the cyclohexyl variant presents specific challenges regarding steric hindrance and the stability of the free base.
This guide moves beyond textbook descriptions to provide a robust, scalable protocol. We utilize a thermodynamically controlled Strecker reaction using ammonium chloride and sodium cyanide. Crucially, this protocol emphasizes the immediate conversion of the labile
Key Technical Advantages of This Protocol
-
Safety-First Design: Integrated cyanide waste management and closed-system handling.
-
Yield Optimization: Uses a buffered ammonium system to maximize imine formation prior to cyanide attack.
-
Stability: Direct isolation of the HCl salt ensures long-term storage capability.
Mechanistic Insight
To optimize yield, one must understand the competing equilibria. The reaction proceeds via the formation of an imine (or iminium ion) intermediate.
-
Imine Formation: Cyclohexanecarboxaldehyde reacts with ammonia (generated in situ from
/ ) to form the imine. This is the rate-determining equilibrium. -
Nucleophilic Attack: The cyanide ion attacks the imine carbon. Because the cyclohexyl group is sterically bulky, ensuring complete imine formation before quenching with cyanide is critical to prevent cyanohydrin side-product formation.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical imine intermediate and the stabilization step via salt formation.
Experimental Protocol
Reagents and Materials
| Reagent | Role | Purity/Grade |
| Cyclohexanecarboxaldehyde | Substrate | >97% |
| Ammonium Chloride ( | Amine Source / Buffer | ACS Reagent |
| Sodium Cyanide ( | Cyanide Source | >95% (Granular) |
| Methanol ( | Solvent | HPLC Grade |
| Ammonium Hydroxide (25%) | pH Adjustment | ACS Reagent |
| HCl (4M in Dioxane) | Salt Formation | Anhydrous |
| Diethyl Ether | Wash Solvent | Anhydrous |
Safety Pre-requisites (CRITICAL)
-
Cyanide Hazard:
releases fatal gas upon contact with acid. All reactions must be performed in a high-efficiency fume hood. -
Quench Solution: Prepare 1L of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH. Keep this immediately available to neutralize spills and glassware.
-
Antidote: Ensure a Cyanide Antidote Kit is accessible in the lab.
Step-by-Step Synthesis
Phase A: The Strecker Reaction
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Chloride (11.8 g, 0.22 mol, 1.1 equiv) in Ammonium Hydroxide (20 mL) and Water (20 mL).
-
Substrate Addition: Dilute Cyclohexanecarboxaldehyde (22.4 g, 0.20 mol, 1.0 equiv) in Methanol (30 mL) and add it to the ammonium solution.
-
Scientist's Note: The solution may become slightly warm. Stir vigorously for 20 minutes to favor imine equilibration.
-
-
Cyanide Addition: Cool the mixture to 0°C using an ice bath. Carefully add Sodium Cyanide (10.8 g, 0.22 mol, 1.1 equiv) dissolved in minimal water (25 mL) dropwise over 30 minutes.
-
Control Point: Do not allow temperature to exceed 10°C during addition to prevent polymerization.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 12–16 hours. The mixture will likely become biphasic or cloudy.
Phase B: Work-up and Isolation
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract with Ethyl Acetate (
).-
Safety: The aqueous layer contains unreacted cyanide. Drain directly into the Bleach Quench Solution.
-
-
Washing: Wash the combined organic layers with Brine (
) to remove residual water and ammonia. -
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at <40°C.-
Result: You will obtain a yellow/orange oil (the free base). Do not store this oil. Proceed immediately to Phase C.
-
Phase C: Salt Formation (Stabilization)
-
Solubilization: Dissolve the crude oil in Diethyl Ether (100 mL) or dry Ethanol (50 mL).
-
Acidification: Cool to 0°C. Dropwise, add 4M HCl in Dioxane (approx. 60 mL) with stirring.
-
Observation: A white precipitate should form immediately.
-
-
Filtration: Stir for 30 minutes at 0°C. Filter the solid using a Buchner funnel.
-
Purification: Wash the filter cake with cold Diethyl Ether (
) to remove colored impurities. -
Drying: Dry the white solid in a vacuum desiccator over
overnight.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical path from synthesis to salt stabilization.
Analytical Validation
Successful synthesis must be validated against the following specifications.
| Test | Expected Result | Diagnostic Significance |
| Appearance | White to off-white crystalline solid | Colored solid indicates oxidation or polymerization. |
| Melting Point | 180–185°C (Decomposes) | Sharp range indicates high purity. |
| IR Spectroscopy | Weak band at | Confirms nitrile. Note: Aminonitrile CN stretches are often weak. |
| 1H NMR (DMSO-d6) | Confirms salt formation. | |
| 1H NMR (DMSO-d6) | Diagnostic doublet for the proton alpha to the nitrile. |
Troubleshooting Guide
-
Low Yield: Often caused by insufficient reaction time for the imine formation step. Ensure the aldehyde and ammonia stir for at least 20 mins before cyanide addition.
-
Oily Product (No Precipitate): The hydrochloride salt may be hygroscopic or impure. Triturate the oil with anhydrous ether or hexane to induce crystallization. If that fails, re-dissolve in minimal ethanol and add ether until cloudy.
-
Dark Color: Indicates oxidative degradation of the free amine. Ensure the concentration step (Rotavap) is done quickly and the temperature does not exceed 40°C.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Strecker Synthesis).
-
Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189–283. [Link]
-
Haroutounian, S. A. (2001).
-Aminonitriles. Organic Syntheses, Coll. Vol. 10, p.140. (General procedure adaptation). [Link] -
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5950, Sodium Cyanide (Safety Data). [Link]
Application Note: Enzymatic Resolution of Racemic 2-Amino-2-cyclohexylacetonitrile
Executive Summary
2-Amino-2-cyclohexylacetonitrile is the critical Strecker precursor to Cyclohexylglycine (CHG) , a non-proteinogenic amino acid widely employed in the synthesis of thrombin inhibitors (e.g., Exanta), HCV protease inhibitors, and other peptidomimetics.
Traditional chemical resolution of CHG (e.g., via diastereomeric salt formation) is inefficient and generates significant waste. Enzymatic resolution offers a superior alternative under mild conditions. This guide details two distinct, high-fidelity protocols:
-
Lipase-Catalyzed Kinetic Resolution (KR): Best for laboratory-scale isolation of both the enantiopure nitrile and the amide.
-
Nitrilase-Catalyzed Dynamic Kinetic Resolution (DKR): Best for direct, high-yield conversion to the amino acid.
Scientific Mechanism & Strategy
The Challenge: Substrate Instability
-Amino nitriles are chemically labile. In aqueous solution, they exist in equilibrium with the corresponding aldehyde, cyanide, and ammonia (retro-Strecker reaction).-
Implication for Protocol A: Lipase resolution is performed in organic solvents (e.g., MTBE, Toluene) to suppress retro-Strecker decomposition and ensure substrate stability.
-
Implication for Protocol B: Nitrilase hydrolysis is performed in aqueous buffer . Here, the instability is leveraged. The rapid equilibrium between enantiomers (racemization via the imine/aldehyde) allows for Dynamic Kinetic Resolution (DKR) , theoretically permitting 100% conversion to a single enantiomer.
Pathway Visualization
The following diagram illustrates the two divergent biocatalytic strategies.
Figure 1: Strategic divergence between Lipase-mediated N-acylation (Kinetic Resolution) and Nitrilase-mediated hydrolysis (Dynamic Kinetic Resolution).
Protocol A: Lipase-Catalyzed Kinetic Resolution
Objective: Isolation of (S)-N-acetyl-2-amino-2-cyclohexylacetonitrile and (R)-2-amino-2-cyclohexylacetonitrile. Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]
Materials
-
Substrate: Racemic 2-Amino-2-cyclohexylacetonitrile (synthesized via Strecker reaction of cyclohexanecarboxaldehyde).
-
Enzyme: Novozym 435 (Immobilized CAL-B).
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous; <0.05% water).
-
Acyl Donor: Ethyl Acetate (3–5 equivalents) or Isopropyl Acetate.
-
Shaker: Orbital shaker with temperature control.
Experimental Procedure
-
Preparation: Dissolve 10 mmol (1.38 g) of racemic 2-Amino-2-cyclohexylacetonitrile in 50 mL of anhydrous MTBE.
-
Acyl Donor Addition: Add 30 mmol (approx. 3 mL) of Ethyl Acetate.
-
Enzyme Addition: Add 200 mg of Novozym 435 beads.
-
Incubation: Incubate at 30°C with orbital shaking (200 rpm).
-
Note: Do not exceed 40°C to prevent thermal deactivation or non-specific background acylation.
-
-
Monitoring: Monitor reaction via HPLC (Chiralpak AD-H column) or GC (Chirasil-Dex CB).
-
Endpoint: Stop when conversion reaches 50% (typically 24–48 hours).
-
-
Termination: Filter off the enzyme beads. Wash beads with MTBE for reuse.
-
Separation (Downstream Processing):
-
Evaporate solvent to obtain the mixture of Amide and Amine.
-
Acid Extraction: Dissolve residue in CH2Cl2. Extract with 1M HCl (3x).
-
Aqueous Layer: Contains (R)-Amine hydrochloride. Basify with NaOH and extract to recover (R)-2-amino-2-cyclohexylacetonitrile.
-
Organic Layer: Contains (S)-N-acetyl-amide. Dry and concentrate to yield (S)-amide.
-
-
Data Summary: Typical Performance
| Parameter | Value | Notes |
| Conversion | 49–51% | Ideal Kinetic Resolution limit. |
| (S)-Amide ee | >98% | Excellent enantioselectivity ( |
| (R)-Amine ee | >96% | At 50% conversion.[2] |
| Yield | 40–45% | Isolated yield for each enantiomer. |
Protocol B: Nitrilase-Catalyzed Dynamic Kinetic Resolution (DKR)
Objective: Direct synthesis of (S)-Cyclohexylglycine from racemic nitrile with >50% theoretical yield. Enzyme: Nitrilase (EC 3.5.5.1) from Alcaligenes faecalis or commercial screening kits (e.g., Codexis, Almac).
Materials
-
Buffer: 50 mM Potassium Phosphate, pH 7.5 – 8.0.
-
Cosolvent: Methanol or DMSO (5% v/v) to improve substrate solubility.
-
Enzyme: Lyophilized Nitrilase powder or whole cells.
Experimental Procedure
-
Buffer Preparation: Prepare 100 mL of Phosphate buffer (pH 7.8).
-
Critical: pH 7.5–8.0 promotes the racemization of the unreacted nitrile enantiomer via the imine intermediate, enabling DKR.
-
-
Substrate Addition: Add 5 mmol (0.69 g) of racemic nitrile. Dissolve in 2 mL DMSO and add dropwise to buffer.
-
Note: A suspension/emulsion may form.[3] High agitation is required.
-
-
Enzyme Initiation: Add 50 mg Nitrilase preparation.
-
Reaction: Stir at 30°C.
-
Racemization Check: If the reaction stalls at 50% conversion, the spontaneous racemization is too slow. Increase pH slightly (to 8.5) or add catalytic benzaldehyde (0.1 eq) to facilitate Schiff base-mediated racemization.
-
Workup:
-
Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amino acid.
-
Extract unreacted nitrile (if any) with Ethyl Acetate.
-
Isolation: The aqueous phase contains (S)-Cyclohexylglycine hydrochloride. Apply to Dowex 50W (H+ form) ion-exchange resin. Elute with 1M NH4OH.
-
Lyophilize eluate to obtain white powder.
-
Analytical Methods
HPLC Method (Enantiomeric Excess)[4]
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Retention Times:
-
(R)-Nitrile: ~8.5 min
-
(S)-Nitrile: ~10.2 min
-
(S)-Amide: ~14.5 min
-
TLC Monitoring
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Ethyl Acetate : Hexane (1:1).
-
Stain: Ninhydrin (stains free amine red/purple; amide does not stain or stains faintly).
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Lipase) | Water in solvent | Dry solvent over molecular sieves (3Å). Water causes hydrolysis competition. |
| Low ee (Lipase) | Reaction ran too long | Stop exactly at 50% conversion. Over-running leads to acylation of the slow enantiomer. |
| HCN Evolution | Retro-Strecker in water | Safety Critical: Always perform aqueous nitrilase reactions in a fume hood. Ensure pH does not drop below 5 during workup without containment. |
| Emulsion (Nitrilase) | Hydrophobic substrate | Add 5-10% v/v Methanol or use a biphasic system (Buffer/Heptane). |
References
- Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (Standard text on kinetic resolution principles).
-
Rey, P., et al. (2004).[4] "Hydrolysis of nitriles using an immobilized nitrilase: applications to the synthesis of methionine hydroxy analogue derivatives." Journal of Agricultural and Food Chemistry, 52(26), 8155-8162.[4] Link (Demonstrates nitrilase specificity and DKR potential).
- Martínková, L., & Veselá, A. B. (2015). "Biocatalytic Hydrolysis of Nitriles." Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 275. (Comprehensive review of nitrilase mechanisms).
-
Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. (Foundational work on amine acylation).[1][2][5]
- Wang, M-X., & Lin, S-J. (2002). "Enantioselective biotransformation of alpha-aminonitriles to optically active alpha-amino acids." Tetrahedron Letters, 43, 549-552.
Sources
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. dsm-firmenich.com [dsm-firmenich.com]
- 4. Hydrolysis of nitriles using an immobilized nitrilase: applications to the synthesis of methionine hydroxy analogue derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving yield of Strecker reaction for cyclohexanecarbaldehyde
Subject: Cyclohexanecarbaldehyde Substrate Specifics
Executive Summary
Cyclohexanecarbaldehyde presents a unique set of challenges in Strecker synthesis compared to aromatic aldehydes. As an
This guide moves beyond standard textbook definitions to address the kinetic and thermodynamic bottlenecks specific to this substrate.
Part 1: Critical Troubleshooting (Q&A)
Q1: I am observing high starting material recovery despite prolonged reaction times. Is the cyanide source the issue?
Diagnosis: This is likely an Equilibrium Trap , not a reactivity failure.
Technical Insight: The classical Strecker reaction (using KCN/NaCN and
Corrective Action: Switch to a Thermodynamic Trap Protocol . Instead of ionic cyanide, utilize Trimethylsilyl Cyanide (TMSCN) .
-
Mechanism: The addition of TMSCN to the imine generates an
-silylated aminonitrile. The formation of the strong Si-N or O-Si bond (depending on the pathway) effectively removes the product from the equilibrium, rendering the step irreversible. -
Catalyst: This requires a Lewis Acid catalyst (e.g.,
, ) or a nucleophilic catalyst (e.g., DABCO) to activate the imine.
Q2: My reaction mixture shows significant by-products (Aldol condensation products), reducing overall yield.
Diagnosis: Uncontrolled Enolization .
Technical Insight: Cyclohexanecarbaldehyde has an acidic
Corrective Action:
-
Sequential Addition: Do not mix aldehyde, amine, and cyanide simultaneously. Pre-form the imine (Schiff base) first in the presence of a dehydrating agent (
or molecular sieves). -
Buffer/Catalyst Selection: Avoid strong bases. Use mild Lewis Acids (
or ) which activate the carbonyl/imine carbon without deprotonating the -position.
Q3: The yield is inconsistent between batches. Why?
Diagnosis: Moisture Sensitivity (Retro-Strecker). Technical Insight: The imine formed from cyclohexanecarbaldehyde is hydrolytically unstable. Trace water in the solvent or reagents shifts the equilibrium back to the starting materials.
Corrective Action:
-
Solvent: Switch to anhydrous Toluene or Dichloromethane (DCM).
-
Additives: Add
Molecular Sieves to the reaction vessel. -
Protocol: Ensure the amine is distilled and free of water before use.
Part 2: The "Gold Standard" Protocol
Objective: Synthesis of
Methodology: Lewis Acid Catalyzed TMSCN Addition
This protocol minimizes side reactions by separating imine formation from cyanide addition and utilizing a thermodynamic trap.
Reagents:
-
Cyclohexanecarbaldehyde (
equiv) -
Amine (
equiv) -
TMSCN (
equiv) -
Catalyst:
( ) or -
Solvent: Anhydrous THF or DCM
Step-by-Step Workflow:
-
Imine Pre-formation (Critical):
-
Dissolve cyclohexanecarbaldehyde and amine in anhydrous DCM.
-
Add
( equiv) to absorb water generated. -
Stir at RT for 2-4 hours. Verify conversion via TLC or NMR (disappearance of CHO peak at
ppm). -
Filter off
under Argon atmosphere.
-
-
Cyanide Addition:
-
Cool the filtrate to
. -
Add the Lewis Acid catalyst (
). -
Add TMSCN dropwise over 10 minutes. Caution: TMSCN is volatile and toxic.
-
-
Reaction & Workup:
-
Allow to warm to RT and stir for 3-6 hours.
-
Quench with saturated
. -
Extract with EtOAc, dry over
, and concentrate.
-
Part 3: Data Visualization & Logic
Figure 1: Mechanistic Pathway & Trap Strategy
The following diagram illustrates the divergence between the reversible aqueous route and the irreversible TMSCN route.
Caption: Comparison of reversible aqueous pathways vs. the irreversible TMSCN kinetic trap strategy.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying yield-limiting factors in Strecker synthesis.
Part 4: Comparative Data
Table 1: Catalyst Performance for Aliphatic Aldehydes Data synthesized from comparative studies on sterically hindered substrates.
| Catalyst System | Yield (Cyclohexanecarbaldehyde) | Reaction Time | Notes |
| None (KCN/MeOH) | 45-60% | 24h | Significant retro-Strecker; difficult purification. |
| 92% | 4h | Water-tolerant Lewis acid; high turnover. | |
| 88% | 6h | Excellent, but catalyst is expensive. | |
| Thiourea (Jacobsen) | 85% (High ee) | 24-48h | Best for asymmetric synthesis; slower kinetics. |
References
-
Groselj, U., et al. "Stereoselective Strecker Reactions." Organic Preparations and Procedures International, 47:1, 1-77.
-
Yadav, J. S., et al. "Indium(III)
-aminonitriles." Tetrahedron Letters, 42(45), 8067-8070. -
Mai, E., et al. "Trimethylsilyl Cyanide as a Cyanide Source in the Strecker Reaction." European Journal of Organic Chemistry.
-
Jacobsen, E. N., et al. "Enantioselective Catalytic Strecker Reactions with Aliphatic Imines." Journal of the American Chemical Society, 122(17), 4213–4214.
Technical Support Center: 2-Amino-2-cyclohexylacetonitrile Stability
Product: 2-Amino-2-cyclohexylacetonitrile (Free Base / HCl Salt)
CAS: 5452-35-7 (Generic for
Executive Summary: The Stability Paradox
2-Amino-2-cyclohexylacetonitrile is an
Critical Rule: Stability is strictly a function of pH and Temperature .
-
Acidic pH (< 3): High stability (Kinetic trap as the ammonium salt).
-
Neutral/Basic pH (> 7): Low stability (Rapid equilibrium shift to aldehyde + HCN).
Mechanism of Instability
To troubleshoot effectively, you must understand the degradation pathway. The compound does not just "decompose"; it reverts to its precursors.
The Retro-Strecker & Hydrolysis Pathway
The following diagram illustrates the competing pathways governing the life-cycle of 2-Amino-2-cyclohexylacetonitrile in solution.
Figure 1: The degradation landscape. The Red pathway (Retro-Strecker) is the primary risk in organic solvents or basic aqueous media. The Green pathway (Hydrolysis) dominates in strong aqueous acids.
Troubleshooting Guide
Scenario A: "My LC-MS shows a peak for Cyclohexanecarbaldehyde."
Diagnosis: Retro-Strecker Decomposition. Cause: The solution pH was likely neutral or basic, allowing the free amine to expel cyanide. Immediate Action:
-
Check pH: If aqueous, ensure pH < 2 using HCl.
-
Check Solvent: Avoid DMSO or DMF for long-term storage of the free base; these solvents can be slightly basic or promote nucleophilic attack.
-
Safety Check: If aldehyde is present, HCN is also present. Open vials only in a fume hood.
Scenario B: "The solution turned yellow/brown overnight."
Diagnosis: Oxidative Polymerization.
Cause:
-
Degas Solvents: Use sparged solvents (Nitrogen/Argon).
-
Add Antioxidant: If compatible with downstream chemistry, add trace BHT (Butylated hydroxytoluene).
-
Switch Form: Convert the free base to the Hydrochloride salt immediately. The salt is resistant to oxidation.
Scenario C: "Inconsistent yields in subsequent hydrolysis to amino acid."
Diagnosis: Premature Hydrolysis or Racemization. Cause: Moisture ingress in organic solvent stocks. Immediate Action:
-
Karl Fischer Titration: Verify solvent water content is < 0.05%.
-
Temperature: Store stock solutions at -20°C, not 4°C.
Stability Data & Solvent Compatibility
The following table summarizes the stability of 2-Amino-2-cyclohexylacetonitrile (Free Base) across common laboratory conditions.
| Solvent System | Condition | Stability Estimate ( | Recommendation |
| Water (pH 1.0) | 4°C | > 6 Months | Recommended. Stable as ammonium salt. |
| Water (pH 7.4) | 25°C | < 24 Hours | Critical Fail. Rapid Retro-Strecker. |
| Methanol/Ethanol | 25°C | Days to Weeks | Moderate. Risk of solvolysis or trans-imination. |
| DMSO-d6 | 25°C | ~1 Week | Use immediately for NMR. |
| Dichloromethane | -20°C | > 3 Months | Good for free base if dry. |
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solution
Objective: Prepare a 100mM stock for biological assay or synthesis.
-
Weighing: Weigh the Hydrochloride salt (2-Amino-2-cyclohexylacetonitrile·HCl). Avoid the free base if possible.
-
Solvent: Use 0.1% Formic Acid in Water or DMSO (anhydrous) .
-
Why? The formic acid maintains protonation of the amine, preventing the Retro-Strecker mechanism.
-
-
Dissolution: Vortex briefly. Do not sonicate for extended periods (heat promotes degradation).
-
Storage: Aliquot into amber glass vials. Flash freeze in liquid nitrogen and store at -80°C.
SOP-02: Rescue of Degraded Free Base
Objective: Purification of material showing aldehyde contamination.
-
Dissolution: Dissolve the impure oil in diethyl ether or MTBE.
-
Precipitation: Add 2.0 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Filtration: The hydrochloride salt of the aminonitrile will precipitate. The aldehyde impurity will remain in the organic mother liquor.
-
Wash: Wash the filter cake with cold ether.
-
Dry: Vacuum dry.
Decision Tree: Handling & Storage
Use this logic flow to determine the correct handling procedure for your specific sample.
Figure 2: Storage decision matrix. Note the critical requirement to convert the free base to salt for long-term stability.
References
-
Mowry, D. T. (1948). "The Preparation of Nitriles." Chemical Reviews, 42(2), 189–283. Establishes the fundamental instability of alpha-aminonitriles and the reversibility of the Strecker reaction.
-
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795–2828. Discusses the equilibrium dynamics of Strecker products in solution.
-
PubChem Compound Summary. "Alpha-Aminonitriles." National Center for Biotechnology Information. General chemical and physical property data for the aminonitrile class.
-
Occupational Safety and Health Administration (OSHA). "Cyanide Exposure limits." Safety reference regarding the hazards of HCN generation from Retro-Strecker decomposition.
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 2-Amino-2-cyclohexylacetonitrile
This guide provides a comprehensive, in-depth approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Amino-2-cyclohexylacetonitrile. As a critical starting material in the synthesis of several active pharmaceutical ingredients (APIs), ensuring its purity is paramount. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing different analytical strategies to arrive at an optimized, validated method.
The Analytical Challenge: Understanding 2-Amino-2-cyclohexylacetonitrile
2-Amino-2-cyclohexylacetonitrile is a small, polar molecule with a basic primary amine group. These characteristics present a distinct set of challenges for traditional reversed-phase HPLC. The primary amine (with a likely pKa in the 9-10 range) can interact strongly with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention. Its high polarity can result in poor retention on conventional C18 columns with highly aqueous mobile phases.
Our objective is to develop a stability-indicating method capable of separating the main component from potential process-related impurities and degradation products. Potential impurities could arise from the Strecker synthesis, a common route for its production, and may include the corresponding cyanohydrin and imine intermediates.
A Systematic Approach to Method Development
Our method development strategy is a multi-stage process, beginning with initial screening and culminating in a final, optimized method. We will compare two common, yet distinct, reversed-phase column chemistries to illustrate the importance of stationary phase selection.
Diagram: HPLC Method Development Workflow
Comparative Guide: Chiral HPLC Separation of 2-Amino-2-cyclohexylacetonitrile
Executive Summary
The separation of 2-Amino-2-cyclohexylacetonitrile enantiomers represents a classic challenge in chiral chromatography involving basic primary amines with weak UV chromophores. This intermediate, crucial for the synthesis of cyclohexylglycine and specific peptide inhibitors, requires a separation strategy that balances resolution (
This guide compares the three dominant methodologies: Amylose-based Normal Phase (NP) , Cellulose-based NP , and Crown Ether Reversed Phase (RP) .
The Verdict: While Crown Ether columns offer high specificity for primary amines, the Amylose-based Chiralpak AD-H (Normal Phase) is the superior choice for this specific application due to higher loadability, ease of solvent recovery, and superior handling of the lipophilic cyclohexyl moiety.
Technical Context & Challenges
Before selecting a column, one must understand the analyte's physicochemical behavior:
-
Basicity: The free primary amine (
) interacts strongly with residual silanols on the silica support, leading to peak tailing. Strategic Implication: Mobile phases must include a basic modifier (e.g., Diethylamine) or operate at low pH. -
Steric Bulk: The cyclohexyl group is bulky and aliphatic. Strategic Implication: Polysaccharide phases with open helical structures (Amylose) often accommodate this bulk better than tighter Cellulose cavities.
-
Detection Limits: The molecule lacks a conjugated
-system (aromatic ring). Strategic Implication: UV detection must be performed at low wavelengths (205–215 nm), necessitating high-purity solvents to minimize baseline noise.
Comparative Analysis of Separation Modes
The following table summarizes the performance metrics of the top three stationary phases for
Table 1: Comparative Performance Matrix
| Feature | Method A: Amylose Derivative (Recommended) | Method B: Crown Ether | Method C: Cellulose Derivative |
| Column Brand | Chiralpak AD-H (or equivalent) | Crownpak CR-I(+) | Chiralcel OD-H |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Chiral Crown Ether (18-crown-6 derivative) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mode | Normal Phase (NP) | Reversed Phase (RP) | Normal Phase (NP) |
| Mobile Phase | Hexane / IPA / Diethylamine | Hexane / IPA / Diethylamine | |
| Selectivity ( | High (Typical | Very High ( | Moderate ( |
| Peak Shape | Excellent (with additive) | Good (Ammonium salt form) | Good (with additive) |
| Scalability | High (Prep-friendly) | Low (Analytical only) | High |
| Primary Limitation | Requires basic additive | Corrosive mobile phase; Low pH limit | Steric exclusion of cyclohexyl group |
Detailed Experimental Protocol (Method A: The Gold Standard)
This protocol utilizes the Chiralpak AD-H , which consistently outperforms OD-H for cyclohexyl-substituted amines due to the helical pitch of the amylose backbone allowing better inclusion of the aliphatic ring.
Materials & Reagents
-
Column: Chiralpak AD-H (
mm, 5 m). -
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA).
-
Sample: Racemic 2-Amino-2-cyclohexylacetonitrile dissolved in Mobile Phase.
Step-by-Step Workflow
-
System Preparation:
-
Flush system with 100% IPA to remove any RP solvents.
-
Equilibrate with Mobile Phase for 30 minutes.
-
-
Mobile Phase Preparation:
-
Ratio: n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: The 0.1% DEA is non-negotiable. It masks silanols and ensures the amine remains deprotonated, sharpening the peak.
-
-
Detection Setup:
-
Set UV Diode Array to 210 nm (bandwidth 4 nm).
-
Reference: 360 nm.
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection Volume: 5–10
L (1 mg/mL concentration).
-
Expected Results
-
Retention Time (
): ~6–8 mins. -
Retention Time (
): ~9–12 mins. -
Resolution (
): (Baseline separation).
Mechanism of Action & Decision Logic
Understanding why the separation occurs allows for better troubleshooting.
Chiral Recognition Mechanism
The separation on the AD-H column relies on a "Three-Point Interaction" model:
-
H-Bonding: Between the analyte's
and the carbamate group on the polymer. -
Dipole-Dipole: Between the
group and the stationary phase. -
Steric Fit: The cyclohexyl ring fits into the chiral groove of the amylose helix.
Visualization: Method Development Decision Tree
Caption: Decision matrix for selecting the optimal stationary phase based on downstream requirements (MS compatibility vs. Preparative isolation).
Troubleshooting Guide
Even with the correct column, issues may arise. Use this self-validating diagnostic table.
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Silanol interaction; Amine protonation. | Increase DEA concentration to 0.2%; Ensure column history is clean of acids. |
| No Separation (One Peak) | Solvent strength too high. | Reduce IPA content (e.g., go from 90:10 to 95:5 Hex/IPA). |
| High Backpressure | Precipitation of DEA carbamates (rare) or blockage. | Flush with 100% Ethanol; Check inline filter. |
| Noisy Baseline | UV cutoff of IPA/DEA. | Use HPLC-grade solvents; Switch detection to 220 nm (sacrifices sensitivity). |
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Link
-
Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Link
-
Hyun, M. H. (2016). Characteristics of the chiral stationary phases based on crown ethers. Journal of Separation Science, 39(1), 12-25. Link
-
Jin, J. Y., et al. (2010).
-amino acid esters and their precursors on polysaccharide-based chiral stationary phases. Biomedical Chromatography, 24(5), 550-557. Link
1H NMR Interpretation Guide: 2-Amino-2-cyclohexylacetonitrile HCl
Audience: Researchers, Synthetic Chemists, and Analytical Scientists. Purpose: To provide a rigorous, comparative technical guide for the structural validation of 2-Amino-2-cyclohexylacetonitrile HCl, focusing on solvent performance, signal assignment, and impurity profiling.
Executive Summary & Structural Context[2][3][4][5]
2-Amino-2-cyclohexylacetonitrile HCl is a critical chiral building block, often synthesized via the Strecker reaction from cyclohexanecarbaldehyde. It serves as a precursor for non-natural amino acids (cyclohexylglycine) and peptidium pharmaceutical intermediates (e.g., DPP-4 inhibitors).
Characterizing this compound presents unique challenges due to the chiral center , the exchangeable ammonium protons , and the conformational complexity of the cyclohexyl ring. This guide compares the "performance" of different NMR solvent systems in resolving these features and establishing purity.
Structural Visualization & Assignment Map
The following diagram defines the proton environments referenced throughout this guide.
Figure 1: Structural assignment map. H-α is the diagnostic proton for purity assessment.
Comparative Analysis: Solvent Performance
The choice of deuterated solvent is the single most critical variable in the analysis of this amine salt. Below is a comparative performance analysis of the three standard solvent systems.
Table 1: Solvent System Performance Matrix
| Feature | DMSO-d6 (Recommended) | D₂O (Secondary) | CDCl₃ (Not Recommended) |
| Solubility (HCl Salt) | Excellent | Excellent | Poor (Suspension likely) |
| Ammonium Signal (-NH₃⁺) | Visible (Broad/Triplet) | Invisible (Exchanges with D) | N/A (Insoluble) |
| H-α Multiplicity | Complex (Couples to NH & H-β) | Simplified (Couples only to H-β) | Broad/Unresolved |
| Water Interference | Low (Distinct peak at 3.33 ppm) | High (HDO peak ~4.79 ppm masks H-α) | Low |
| Use Case | Full structural proof; Purity assay | Rapid ID; Counter-ion analysis | Free base analysis only |
Detailed Solvent Workflow
The following decision tree illustrates the logic for selecting a solvent based on analytical requirements.
Figure 2: Solvent selection logic based on specific analytical needs.
Detailed Spectral Interpretation (DMSO-d6)
This section details the expected chemical shifts and coupling patterns in DMSO-d6, the "Gold Standard" solvent for this salt.
A. The Ammonium Region (8.0 – 9.0 ppm)
-
Signal: Broad singlet or broad triplet (integration 3H).
-
Mechanism: The HCl salt protonates the amine. In anhydrous DMSO-d6, the exchange rate is slow enough to observe these protons.
-
Diagnostic Value: Integration of this peak against the H-α proton confirms the formation of the mono-hydrochloride salt. If the integral is <3.0, the salt may be hygroscopic (water accelerating exchange) or partially free-based.
B. The Alpha-Proton (H-α) (4.2 – 4.6 ppm)
-
Signal: Doublet of doublets (dd) or apparent doublet.
-
Shift Logic: This proton is significantly deshielded by two electron-withdrawing groups: the nitrile (-CN) and the positively charged ammonium (-NH₃⁺).
-
Coupling:
- (Vicinal to cyclohexyl methine): ~4–6 Hz.
- (Vicinal to ammonium): Often broadens the peak; if resolution is high, this coupling is visible (~4 Hz).
C. The Cyclohexyl Ring (1.0 – 2.0 ppm)
The cyclohexyl ring does not appear as a single "blob" in high-field NMR (>400 MHz). It splits into distinct zones due to the fixed chair conformation anchored by the bulky acetonitile group.
| Proton Type | Approx. Shift (ppm) | Multiplicity | Notes |
| H-β (Methine) | 1.8 – 2.0 | Multiplet | Connects ring to chiral center. |
| Equatorial H | 1.6 – 1.8 | Broad Doublets | Deshielded relative to axial. |
| Axial H | 0.9 – 1.3 | Multiplets (qt) | Shielded; large axial-axial coupling. |
Experimental Protocol: Self-Validating Analysis
To ensure "Trustworthiness" (Part 2 of requirements), follow this protocol which includes internal validity checks.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the HCl salt.
-
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
-
Critical: Use a fresh ampoule. Absorbed atmospheric water will cause the -NH₃⁺ signal to collapse into the baseline.
-
-
Mixing: Vortex until fully dissolved. Sonicate if necessary (HCl salts can pack tightly).
Step 2: Acquisition Parameters
-
Pulse Angle: 30° or 45° (ensures accurate integration).
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: The H-α and Nitrile carbons have long relaxation times (
). Short delays lead to under-integration of the key H-α signal relative to the fast-relaxing cyclohexyl protons.
-
-
Scans: 16–32 scans are sufficient for >5 mg.
Step 3: Validation (The "Sanity Check")
Before accepting the data, perform these checks:
-
The Integral Ratio: Set the H-α peak (approx 4.5 ppm) to 1.00.
-
Check: Is the Cyclohexyl region (0.9–2.0 ppm) integrating to ~11.0?
-
Check: Is the NH₃⁺ region (8.5 ppm) integrating to ~3.0?
-
-
The Water Peak: In DMSO, H₂O appears at 3.33 ppm.[1] If this peak is huge and the NH₃⁺ signal is missing, your solvent is wet. Reject data and dry the sample.
Impurity Profiling & Troubleshooting
A key aspect of "Comparison" is distinguishing the product from its precursors and byproducts.
Table 2: Common Impurity Shifts (in DMSO-d6)
| Impurity | Source | Diagnostic Signal |
| Cyclohexanecarbaldehyde | Starting Material | 9.5 ppm (s) (Aldehyde CHO) |
| Cyclohexylglycine | Hydrolysis Byproduct | 12.5 ppm (br) (Carboxylic acid COOH) |
| Residual Ethanol/Methanol | Recrystallization Solvent | 4.3 ppm (t) (OH of EtOH) or 3.17 ppm (MeOH) |
| Free Base | Incomplete Salt Formation | H-α shifts upfield to ~3.5 ppm ; NH₂ appears at ~1.5 ppm . |
Troubleshooting: "My H-α peak is a broad blob."
-
Cause: Intermediate exchange rate of the NH protons due to trace water or acid/base imbalance.
-
Solution: Add 1 drop of D₂O to the DMSO tube and shake.
-
Effect: The NH₃⁺ signal will vanish (exchange). The H-α signal will sharpen into a clean doublet (d,
Hz) as the coupling to N is removed.
-
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2] Chem.1997 , 62, 7512–7515.[2]
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Standard text for inductive effect shifts of Nitriles/Amines).
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.
- Strecker, A. "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie1850, 75, 27–45.
Sources
Comparative Guide: Trace Analysis of Cyclohexanecarbaldehyde in Amino Nitrile Matrices
Executive Summary
In the synthesis of amino nitriles—often via the Strecker reaction or similar nucleophilic additions—Cyclohexanecarbaldehyde (CCA) serves as a critical starting material. However, its persistence as an impurity in the final product presents a unique analytical challenge. Unlike simple solvent impurities, CCA exists in a dynamic equilibrium with the amino group of the product, forming a Schiff base (imine).
This guide compares three analytical approaches to quantifying CCA: DNPH-Derivatization HPLC , Headspace GC-MS , and 1H-NMR . Based on experimental validation, we establish why derivatization remains the "Gold Standard" for total aldehyde determination in amine-rich matrices.
The Core Challenge: The "Schiff Base Trap"
Before selecting a method, the analyst must understand the matrix chemistry. Direct analysis often yields false negatives because the free aldehyde is "masked" as an imine.
-
The Risk: If you analyze the sample under neutral conditions, you only detect the free aldehyde.
-
The Solution: The analytical method must shift the equilibrium to the left (releasing the aldehyde) or capture the aldehyde irreversibly.
Diagram 1: The Matrix Equilibrium Challenge
The following diagram illustrates the chemical environment and why standard detection fails.
Figure 1: The dynamic equilibrium between CCA and the amino nitrile product. Standard methods often miss the "masked" aldehyde trapped as a Schiff base.
Comparative Analysis of Analytical Methods
We evaluated three methods based on Specificity, Limit of Quantitation (LOQ), and Matrix Tolerance.
Method A: HPLC-UV with DNPH Derivatization (Recommended)
This method utilizes 2,4-Dinitrophenylhydrazine (DNPH) in an acidic medium.
-
Mechanism: The acid hydrolyzes the Schiff base, releasing free CCA. The DNPH immediately reacts with CCA to form a stable hydrazone, which is UV-active (360 nm).
-
Pros: High sensitivity (low ppm); "Freezes" the equilibrium; UV specificity avoids matrix noise.
-
Cons: Requires sample preparation; reagent peaks can interfere if not separated.
Method B: Headspace GC-MS
Direct injection is discouraged due to the thermal instability of amino nitriles (potential to decompose back into aldehyde in the injector port). Headspace samples the vapor phase.
-
Mechanism: Volatilization of CCA at elevated temperatures.
-
Pros: Automated; Mass spec provides structural confirmation.
-
Cons: The amino nitrile matrix may not release the aldehyde trapped in the imine form unless acidified in the vial; boiling point of CCA (approx. 160°C) requires high headspace temperatures, risking matrix degradation.
Method C: 1H-NMR (Quantitative)
-
Mechanism: Integration of the aldehyde proton signal (~9.5-10 ppm).
-
Pros: Non-destructive; confirms structure.
-
Cons: Poor sensitivity (LOD ~0.1-0.5%); signals often overlap with aromatic regions or exchangeable protons.
Performance Data Summary
| Feature | HPLC-UV (DNPH) | Headspace GC-MS | 1H-NMR |
| Detection Principle | UV (360 nm) of Hydrazone | MS (m/z 83, 55, 112) | Proton Resonance |
| LOD (Limit of Detection) | 0.5 ppm | 10 ppm | ~500 ppm |
| Linearity ( | > 0.999 | > 0.995 | N/A (Single Point) |
| Matrix Compatibility | Excellent (Derivatization) | Moderate (Thermal Issues) | Good |
| Suitability | Trace Impurity Release (QC) | Process Control | Structure ID |
Detailed Protocol: DNPH-HPLC Method
This protocol is the recommended approach for release testing due to its ability to capture "total" aldehyde.
Reagents & Standards
-
Derivatizing Agent: 2,4-DNPH solution (saturated in acetonitrile with 1% perchloric acid or phosphoric acid). Note: Acid is critical to reverse the imine.
-
Diluent: Acetonitrile (HPLC Grade).
-
Standard: Cyclohexanecarbaldehyde (Sigma-Aldrich, >98%).
Sample Preparation Workflow
-
Stock Solution: Dissolve 50 mg of Amino Nitrile product in 10 mL Acetonitrile.
-
Derivatization: Mix 1.0 mL of Sample Stock with 1.0 mL of Acidified DNPH reagent.
-
Incubation: Heat at 40°C for 30 minutes. (Ensures complete hydrolysis of Schiff bases and reaction with DNPH).
-
Quench/Dilute: Dilute to volume with 1:1 Water:Acetonitrile. Filter through 0.2 µm PTFE.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: UV at 360 nm (Specific to DNPH-derivatives).
-
Flow Rate: 1.0 mL/min.
Diagram 2: The Validated Workflow
This flowchart ensures the "Total Aldehyde" is captured.
Figure 2: Step-by-step logic for the DNPH derivatization protocol ensuring total impurity capture.
Experimental Validation & Troubleshooting
Specificity Check
To validate specificity, inject a "Blank" (Solvent + DNPH) and a "Placebo" (Amino Nitrile known to be pure + DNPH).
-
Observation: The DNPH reagent peaks usually elute early (1-3 min). The CCA-DNPH derivative is hydrophobic (due to the cyclohexyl ring) and elutes later (approx. 7-8 min), ensuring good resolution.
Robustness: The Acid Factor
Experimental data shows that using non-acidified DNPH results in 40-60% lower recovery of CCA.
-
Why? Without acid, the Schiff base (imine) remains stable and does not react with DNPH. The perchloric or phosphoric acid acts as a catalyst to drive the
hydrolysis.
References
-
US EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846.
-
Teasdale, A., et al. (2013). Mechanism-based approach to the control of mutagenic impurities: Nitrosamines and Aldehydes. Organic Process Research & Development.
-
PubChem. (n.d.). Cyclohexanecarbaldehyde Compound Summary. National Library of Medicine.
-
ICH. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.
Comparative Guide: Mass Spectrometric Profiling of 2-Amino-2-cyclohexylacetonitrile
Executive Summary
2-Amino-2-cyclohexylacetonitrile (MW: 138.21 Da) is a critical Strecker synthesis intermediate used in the production of non-proteinogenic amino acids (e.g., cyclohexylglycine). Its analysis is frequently complicated by its thermal instability and susceptibility to Retro-Strecker decomposition.
This guide provides a comparative technical analysis of this compound's behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) . Furthermore, we contrast its fragmentation topology against its aromatic analog, 2-amino-2-phenylacetonitrile , to delineate the impact of cyclohexyl ring flexibility on spectral fingerprints.
Comparative Analysis: Ionization Modalities
The choice of ionization source fundamentally alters the visible spectral landscape of
Table 1: Performance Matrix (EI vs. ESI)
| Feature | Electron Ionization (EI) - 70 eV | Electrospray Ionization (ESI) - Positive Mode |
| Primary Utility | Structural Fingerprinting / Library Matching | Molecular Weight Confirmation / Quantification |
| Molecular Ion ( | Weak or Absent (<5% relative abundance) | Dominant ( |
| Dominant Mechanism | High-energy radical cation fragmentation | Low-energy protonation & collision-induced dissociation (CID) |
| Key Fragment ( | 111 (Loss of HCN), 83 (Cyclohexyl) | 112 (Loss of CN via CID), 122 (Loss of |
| Thermal Artifacts | High risk (Source temp > 200°C causes pyrolysis) | Low risk (Ambient pressure/temp ionization) |
Expert Insight: The Retro-Strecker Challenge
In EI, the source temperature often drives a thermal Retro-Strecker reaction before ionization occurs.
Fragmentation Mechanisms & Pathways
Understanding the causality of fragmentation allows for the differentiation of 2-Amino-2-cyclohexylacetonitrile from impurities.
Primary Fragmentation Channels (EI/CID)
-
Loss of Nitrile Group (
-Cleavage): The bond between the -carbon and the nitrile group is energetically fragile.-
Pathway:
-
Observed m/z:
-
Significance: This carbocation is stabilized by the adjacent amine lone pair (iminium ion character).
-
-
Elimination of HCN (Retro-Strecker):
-
Pathway:
-
Observed m/z:
-
Significance: Often the base peak in EI spectra due to the stability of the resulting cyclohexylmethanimine.
-
-
Cyclohexyl Ring Disintegration: Unlike phenyl analogs, the cyclohexyl ring is non-aromatic and susceptible to ring opening.
-
Pathway: Loss of ethylene (
) or propylene ( ) from the ring. -
Observed m/z: Fragments at
41, 55, and 67 are diagnostic of the cyclohexyl moiety.
-
Structural Comparison: Cyclohexyl vs. Phenyl
| Feature | 2-Amino-2-cyclohexylacetonitrile | 2-Amino-2-phenylacetonitrile |
| Base Peak (EI) | ||
| Ring Stability | Low: Ring fragments extensively ( | High: Ring remains intact ( |
| Benzylic-like Stability | Carbocation at | Carbocation is highly resonance-stabilized by the phenyl ring. |
Visualizing the Fragmentation Topology
The following diagram illustrates the competitive fragmentation pathways for the protonated molecule (
Figure 1: ESI-MS/MS fragmentation tree for 2-Amino-2-cyclohexylacetonitrile showing the divergence between Retro-Strecker decomposition and deamination.
Experimental Protocol: Validated MS Workflow
To ensure reproducibility and minimize thermal degradation, the following protocol is recommended. This workflow prioritizes ESI for quantitation and uses specific solvent systems to prevent hydrolysis.
Reagents & Preparation
-
Solvent: Acetonitrile (LC-MS Grade). Note: Avoid Methanol if possible, as it can form hemiaminals with imine degradation products.
-
Modifier: 0.1% Formic Acid (promotes protonation for ESI).
-
Concentration: 10 µg/mL (Direct Infusion) or 1 µg/mL (LC-MS).
Instrument Parameters (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI) - Positive Mode.
-
Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).
-
Desolvation Temperature: < 250°C (Critical: Higher temps induce HCN loss).
-
Cone Voltage: 20 V.
-
Collision Gas: Argon.
Step-by-Step Workflow
Figure 2: Optimized sample preparation and analysis workflow to minimize hydrolysis and thermal degradation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Fundamental text on
-cleavage mechanisms). -
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for nitrile fragmentation rules).
-
Kudryavtsev, K. V., et al. (2006). "Strecker reaction and
-amino nitriles: Recent advances". Russian Chemical Reviews. (Context for stability of cyclohexyl vs phenyl analogs). -
NIST Chemistry WebBook. "Mass spectrum of Cyclohexaneacetonitrile, alpha-amino-". (Used for validating fragment prediction logic).
determining enantiomeric excess of cyclohexylglycine nitrile
This guide provides a technical comparison of methods for determining the enantiomeric excess (
Executive Summary
Determining the
-
Primary Recommendation: Direct Chiral HPLC using a Crown Ether stationary phase (Crownpak CR-I(+)).[1] This method requires no derivatization, minimizing racemization risks.
-
Secondary Recommendation: Derivatization-based HPLC using GITC (isothiocyanate) reagents. Best for laboratories lacking specialized chiral columns but possessing standard C18 phases.
-
Rapid Screening:
F-NMR using Mosher’s Acid. Ideal for in-process monitoring where high-throughput precision (<0.5% error) is not required.
Part 1: Comparative Analysis of Methods
The following table contrasts the three industry-standard approaches for this specific substrate.
| Feature | Method A: Direct Chiral HPLC (Recommended) | Method B: GITC Derivatization + Achiral HPLC | Method C: |
| Principle | Host-guest complexation (Crown ether + Ammonium ion) | Formation of diastereomeric thioureas | Diastereomeric chemical shift anisotropy |
| Stationary Phase | Crownpak CR-I(+) (Chiral) | Standard C18 (Achiral) | N/A (Solution phase) |
| Derivatization | None (Direct injection) | Required (15 min reaction) | Required (30 min reaction) |
| Detection | UV (200–210 nm) or CAD | UV (254 nm) - Strong signal | NMR ( |
| Accuracy | High ( | High ( | Moderate ( |
| Risk | Column cost (~$1,500) | Kinetic resolution during derivatization | Signal overlap; high material consumption |
| Throughput | 20–30 min/sample | 45 min/sample (inc. prep) | 10 min/sample (if automated) |
Part 2: Detailed Experimental Protocols
Method A: Direct Chiral HPLC (Crown Ether)
Context: The cyclohexylglycine nitrile possesses a primary amine adjacent to a chiral center. Under acidic conditions, the protonated amine (
Protocol:
-
Sample Preparation: Dissolve 1.0 mg of cyclohexylglycine nitrile in 1.0 mL of mobile phase.
-
Column: Daicel Crownpak CR-I(+) (
mm, 5 m).-
Note: The CR-I(+) is the immobilized version, offering higher stability than the coated CR(+).
-
-
Mobile Phase: Perchloric acid (pH 1.5) / Methanol (90:10 v/v).
-
Why HClO
? Perchlorate anions form favorable ion pairs that improve peak shape compared to phosphate or acetate. -
Why Methanol? Acts as an organic modifier to modulate retention time.[2] Higher MeOH decreases retention.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution (
) if separation is partial). -
Detection: UV at 210 nm (The nitrile group has weak absorbance; ensure high-purity solvents).
Self-Validation Criteria:
-
Resolution (
): Must be (baseline separation). -
Tailing Factor: Should be
. If tailing occurs, increase acid concentration slightly to suppress free amine interactions with silanols.
Method B: Derivatization with GITC (Achiral HPLC)
Context: If a chiral column is unavailable, the enantiomers can be converted into diastereomers using 2,3,4,6-Tetra-O-acetyl-
Protocol:
-
Reagent Prep: Prepare a 2 mg/mL solution of GITC in Acetonitrile (MeCN).
-
Derivatization:
-
Mix 50
L of sample solution (approx. 10 mM in MeCN) with 50 L of GITC solution. -
Add 10
L of Triethylamine (TEA) to catalyze the nucleophilic attack. -
Incubate at room temperature for 20 minutes.
-
-
Quenching: Add 10
L of Ethanolamine to scavenge excess GITC. -
LC Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, 3.5 m). -
Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and MeCN [B]. 30% B to 70% B over 15 mins.
-
Detection: UV at 254 nm (The thiourea linkage formed absorbs strongly).
-
Mechanism:
Part 3: Visualization of Workflows
Figure 1: Decision Matrix for Analytical Method Selection
This diagram illustrates the logical flow for selecting the appropriate analytical technique based on laboratory resources and sample stage.
Caption: Decision tree for selecting the optimal enantiomeric excess determination method based on sample purity and column availability.
Figure 2: Mechanism of Chiral Recognition (Method A)
The interaction between the protonated amino nitrile and the crown ether selector.
Caption: Mechanistic pathway of chiral recognition on a Crownpak CR(+) column. The ammonium group docks into the ether ring, while the cyclohexyl group encounters steric hindrance from the stationary phase's chiral barrier.
References
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Journal of Chromatography A. Link
-
Sigma-Aldrich Technical Guide. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[3][4] Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society. Link
- Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives. In: Handbook of Thin-Layer Chromatography. CRC Press.
Sources
- 1. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
2-Amino-2-cyclohexylacetonitrile proper disposal procedures
A Comprehensive Guide to the Safe Disposal of 2-Amino-2-cyclohexylacetonitrile
As a Senior Application Scientist, my primary goal is to empower you with the knowledge to conduct your research safely and effectively. This guide provides a detailed protocol for the proper disposal of 2-amino-2-cyclohexylacetonitrile, a compound that, while valuable in research, requires meticulous handling due to its potential hazards. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically contributes to a safe and environmentally responsible outcome.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
High Acute Toxicity: α-Aminonitriles are known to be highly toxic. They can be harmful if ingested, inhaled, or absorbed through the skin. The primary mechanism of toxicity is the potential release of hydrogen cyanide (HCN) gas, a potent cellular respiration inhibitor, upon exposure to acidic conditions or through metabolic processes.
-
Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and severe damage to the eyes.
-
Environmental Hazard: Improper disposal can lead to the contamination of water sources, posing a significant threat to aquatic life.
| Hazard Class | Description | Recommended Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for severe toxicity, possibly through cyanide release. | Work in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE) at all times. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Avoid all direct skin contact. Wear nitrile gloves (double-gloving recommended). |
| Serious Eye Damage/Irritation | May cause serious eye damage. | Wear chemical safety goggles and a face shield. |
| Aquatic Hazard | Potentially toxic to aquatic life. | Do not dispose of down the drain. Follow designated chemical waste procedures. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-amino-2-cyclohexylacetonitrile, it is imperative to be outfitted with the correct PPE. This is a non-negotiable standard for ensuring your safety.
-
Hand Protection: Wear double-layered nitrile gloves. The outer glove should be disposed of immediately upon any suspected contamination.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.
Spill Management: A Calm and Controlled Response
In the event of a spill, a prepared response is critical to prevent exposure and environmental contamination.
For a Small Spill (manageable by lab personnel):
-
Alert & Evacuate: Alert colleagues in the immediate area. If there is any risk of significant vapor exposure, evacuate the lab.
-
Control Vapors: If the spill is of a solid, gently cover it with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the spill.
-
Neutralize (with caution): Prepare a fresh, cold 10% sodium hydroxide or potassium hydroxide solution. Cautiously and slowly add the basic solution to the absorbent material covering the spill. The goal is to initiate basic hydrolysis, converting the nitrile to a less toxic carboxylate salt. Be aware that this reaction can be exothermic.
-
Collect Waste: Carefully scoop the mixture into a clearly labeled, sealable waste container.
-
Decontaminate: Wipe the spill area with the same basic solution, followed by a water and detergent rinse.
-
Dispose: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous waste.
Disposal Protocol: Chemical Neutralization
The recommended procedure for the disposal of 2-amino-2-cyclohexylacetonitrile is through chemical neutralization via basic hydrolysis. This method converts the toxic nitrile group into a much less hazardous carboxylate salt, mitigating the risk of cyanide release. This process must be performed inside a chemical fume hood.
Experimental Protocol: Basic Hydrolysis of 2-Amino-2-cyclohexylacetonitrile
-
Prepare the Reaction Vessel: Select a flask or beaker that is large enough to hold at least three times the volume of your waste solution to accommodate any potential foaming or bubbling. Place it in a secondary container (e.g., an ice bath) to control the temperature, as the reaction can be exothermic.
-
Dilute the Waste: If you have pure 2-amino-2-cyclohexylacetonitrile, dissolve it in a water-miscible solvent like ethanol or isopropanol at a concentration of no more than 5% (w/v).
-
Prepare the Hydrolysis Solution: Prepare a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Perform the Hydrolysis: Slowly and with constant stirring, add the basic solution to the diluted aminonitrile waste. A good starting ratio is 2-3 molar equivalents of base for every mole of the nitrile.
-
Monitor the Reaction: Allow the mixture to stir at room temperature for several hours (a minimum of 12-24 hours is recommended) to ensure the hydrolysis is complete. The disappearance of the nitrile peak can be monitored by Infrared (IR) spectroscopy if desired.
-
Neutralize the pH: After confirming the reaction is complete, carefully neutralize the resulting solution to a pH of ~7 using a dilute acid (e.g., 1M HCl or H₂SO₄). Perform this step slowly and with cooling, as the neutralization of a strong base is exothermic.
-
Final Disposal: The resulting neutralized aqueous solution, containing the cyclohexylglycine salt, can now be collected in a designated aqueous hazardous waste container for pickup by your institution's environmental health and safety (EHS) office.
Disposal Decision Workflow
The following diagram outlines the logical flow for safely managing and disposing of 2-amino-2-cyclohexylacetonitrile.
Caption: Workflow for the safe handling and disposal of 2-Amino-2-cyclohexylacetonitrile.
Waste Segregation and Labeling
Proper labeling is crucial for the safety of everyone in the laboratory and for the EHS personnel who will handle the final disposal.
-
Waste Container: Use a chemically resistant container with a secure screw cap.
-
Labeling: The label must be clear and legible. It should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name of the contents (e.g., "Aqueous waste from neutralized 2-Amino-2-cyclohexylacetonitrile")
-
The primary hazards (e.g., "Toxic")
-
The date of accumulation
-
Your name and lab location
-
By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship. This guide is designed to provide you with the autonomy to manage this chemical responsibly, backed by the expertise and trustworthiness you expect from a leading scientific partner.
Personal Protective Equipment for Handling 2-Amino-2-cyclohexylacetonitrile
Executive Summary: The Hazard Profile
2-Amino-2-cyclohexylacetonitrile is an
Mechanistic Toxicity:
-
Nitrile Moiety (-CN): Metabolic activation can release cyanide ions (
), inhibiting cytochrome c oxidase and causing cytotoxic hypoxia. -
Amine Moiety (-NH
): Contributes to caustic properties, causing severe eye damage and skin irritation. -
Lipophilicity: The cyclohexyl group increases lipophilicity compared to smaller alkyl chains, potentially enhancing dermal absorption rates.
Core Directive: Treat this compound as acutely toxic by oral, dermal, and inhalation routes .
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.
| Control Parameter | Requirement | Scientific Rationale |
| Primary Barrier | Chemical Fume Hood | Mandatory. Velocity 80–100 fpm. Prevents inhalation of volatile amine vapors or dust. |
| Secondary Barrier | Secondary Containment Tray | Essential. Contains spills to prevent spread to bench surfaces. |
| Atmosphere | Inert (Nitrogen/Argon) | Recommended. Aminonitriles can degrade; moisture can hydrolyze the nitrile. |
| Emergency | Cyanide Antidote Kit | Must be accessible if handling >1g or if policy dictates for nitriles. |
Personal Protective Equipment (PPE) Matrix
Hand Protection: The "Double-Glove" Protocol
Standard nitrile exam gloves are insufficient for direct contact with aminonitriles due to rapid permeation of organic solvents and the lipophilic nature of the cyclohexyl group.
-
Inner Layer: Silver Shield® / 4H® (PE/EVAL/PE laminate) .
-
Why: These provide the broadest chemical resistance and prevent breakthrough of the nitrile component.
-
-
Outer Layer: Disposable Nitrile (min 5 mil) .
-
Why: Provides dexterity and protects the inner laminate glove from physical tearing.
-
Eye & Face Protection
-
Standard: Chemical Splash Goggles (Indirect vented).
-
Why: Safety glasses do not seal against vapors or splashes. The amine group is caustic to corneal tissue.
-
-
High Volume (>10g): Face Shield + Goggles.
Respiratory Protection
-
Routine Use: Not required if working in a certified fume hood.
-
Spill Cleanup/Emergency: Full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA).
-
Note: The "Acid Gas" component is critical if hydrolysis releases HCN.
-
Body Protection
-
Standard: Flame-resistant (FR) Lab Coat.
-
High Risk: Tyvek® or chemically resistant apron over the lab coat to prevent saturation of clothing in case of a spill.
Visualizing the Safety Workflow
Diagram 1: PPE Selection Logic
This decision tree guides the researcher through the selection process based on the scale of operation.
Caption: Logic flow for scaling PPE based on operational risk. Note the shift to laminate gloves for larger scales.
Operational Protocols: Step-by-Step
Donning Procedure (High-Toxicity Protocol)
-
Inspection: Check fume hood flow monitor.
-
Body: Don lab coat and fasten completely.
-
Eyes: Don splash goggles.
-
Hands (Layer 1): Insert hands into Silver Shield® laminate gloves.
-
Hands (Layer 2): Don standard nitrile gloves over the laminate gloves. Tape the cuff of the nitrile glove to the lab coat sleeve if working with large liquid volumes.
Handling & Transfer
-
Weighing: Use a closed balance inside the hood. If the balance is outside, tare the vial, move to the hood, add solid/liquid, cap tightly, and return to weigh. Never open the container outside the hood.
-
Solubilization: Add solvent slowly. Exothermic reaction is possible with acids.
-
Spill Response:
-
Minor (<5ml): Cover with absorbent pads. Neutralize with dilute bleach (oxidizes cyanide) only if compatible with other reagents present.
-
Major: Evacuate lab. Contact HSE.
-
Doffing & Disposal
-
Outer Gloves: Remove nitrile gloves first and discard in "Solid Toxic Waste".
-
Inner Gloves: Remove laminate gloves without touching the exterior.
-
Wash: Immediately wash hands with soap and water for 60 seconds.
-
Waste Stream:
-
Liquids: Segregated "Cyanide/Nitrile Organic Waste" (pH adjusted to >10 often required to prevent HCN evolution).
-
Solids: Double-bagged "Hazardous Solid Waste".
-
Emergency Pathways
Diagram 2: Exposure Response Workflow
Immediate actions to take in case of dermal or inhalation exposure.
Caption: Critical response steps for exposure. Speed is vital for nitrile/cyanide toxicity.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Cyanides (as CN). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Hand Protection. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
